molecular formula C16H12F2N2S B2458642 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,6-difluorobenzo[d]thiazole CAS No. 863001-57-4

2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,6-difluorobenzo[d]thiazole

Cat. No.: B2458642
CAS No.: 863001-57-4
M. Wt: 302.34
InChI Key: YBSQBOBNTBDEJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-4,6-difluorobenzo[d]thiazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure combining a dihydroisoquinoline moiety with a difluorobenzo[d]thiazole ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,6-difluorobenzo[d]thiazole typically involves multi-step organic reactionsThe synthesis can be initiated by the Bischler-Napieralski reaction, which cyclizes β-phenylethylamines to form dihydroisoquinolines

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalytic systems can be employed to optimize the production process. The use of cerium ammonium nitrate (CAN) as an oxidant in benzylic oxidation of tetrahydroisoquinoline derivatives is one such method .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-4,6-difluorobenzo[d]thiazole can undergo various chemical reactions, including:

    Oxidation: The dihydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroisoquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various isoquinoline and tetrahydroisoquinoline derivatives, which can exhibit different biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-4,6-difluorobenzo[d]thiazole is unique due to the presence of the difluorobenzo[d]thiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other dihydroisoquinoline derivatives and contributes to its potential as a versatile compound in scientific research.

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-4,6-difluoro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2S/c17-12-7-13(18)15-14(8-12)21-16(19-15)20-6-5-10-3-1-2-4-11(10)9-20/h1-4,7-8H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSQBOBNTBDEJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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